5-环丁基-1,3,4-噁二唑-2-胺

描述

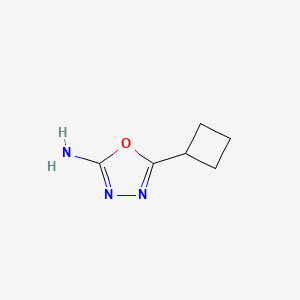

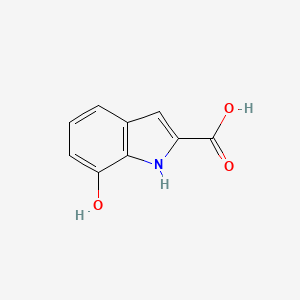

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C6H9N3O . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine can be represented by the SMILES stringNc1nnc(o1)C2CCC2 . The InChI representation is 1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) . These representations provide a detailed view of the compound’s molecular structure. Physical And Chemical Properties Analysis

The molecular weight of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine is 139.16 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be found in the PubChem database .科学研究应用

合成和化学性质

- 高效合成技术:已经开发了一种涉及环丁酮、二苄胺和(N-异氰酸亚胺基)三苯基膦烷的四组分反应,在芳香羧酸存在下,能够在中性条件下在室温下高效合成N,N-二苄基-N-{1-[5-(3-芳基)-1,3,4-噁二唑-2-基]环丁基}胺衍生物 (Shajari et al., 2012)。

- 环化技术:研究表明通过[4+1]环化的简便合成1,3,4-噁二唑,这是一个涉及ClCF2COONa与含有氨基的非胺类化合物的过程。这种方法以其简单操作、广泛底物范围和生产有价值的产品而闻名 (Wang et al., 2021)。

生物应用

- 抗增殖剂:某些1,3,4-噁二唑衍生物,包括5-环丁基-1,3,4-噁二唑-2-胺的变体,已被评估其作为抗增殖剂的潜力。具体地,使用分子建模研究它们抑制细胞增殖中关键组分细胞周期依赖性激酶2(CDK-2)的能力,显示出作为新型抗增殖剂的潜在引物化合物的有希望结果 (Ali et al., 2023)。

- 抗癌性能:研究已经确定了某些1,3,4-噁二唑衍生物的合成,表现出抗癌活性,特别是对人类肿瘤细胞系。这包括新的亲脂性1,3,4-噁二唑的合成和评估,突出了它们在癌症治疗中的潜力 (Caneschi et al., 2019)。

抗微生物活性

- 抗分枝杆菌活性:新型1-(5-环丁基-1,3-噁唑-2-基)-3-(亚)苯基/吡啶硫脲化合物,一类与5-环丁基-1,3,4-噁二唑-2-胺相关的化合物,已显示出对多药耐药结核分枝杆菌的高活性。一个特定的化合物在体外和体内显示出显著活性,表明在治疗结核病中有潜在用途 (Sriram et al., 2007)。

安全和危害

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

未来方向

The future directions for the research and development of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine and similar compounds are promising. They have been studied for their potential as new drugs, especially in the field of anticancer drugs . The focus of future research could be on the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

作用机制

Target of Action

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Mode of Action

1,3,4-oxadiazole derivatives are known to interact with their targets, leading to various changes that contribute to their broad spectrum of pharmacological activities .

Biochemical Pathways

1,3,4-oxadiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The compound’s molecular weight (13916) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

5-Cyclobutyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .

Cellular Effects

The effects of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as HeLa cells . This indicates its potential as an antitumor agent .

Molecular Mechanism

At the molecular level, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its inhibition of AChE and BChE involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This results in increased levels of these neurotransmitters, enhancing cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including acute toxicity and adverse impacts on organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biological effects .

属性

IUPAC Name |

5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOJXINBSJBDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602754 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-84-6 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Nitrophenyl)amino]propan-2-ol](/img/structure/B1369336.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/no-structure.png)

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)